5,6-ジフルオロ-1H-インダゾール-3-カルボン酸

説明

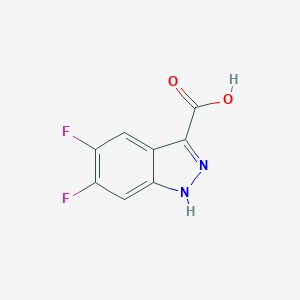

5,6-Difluoro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4F2N2O2 and a molecular weight of 198.13 g/mol . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at the 5 and 6 positions of the indazole ring imparts unique chemical properties to this compound.

科学的研究の応用

5,6-Difluoro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

作用機序

Target of Action

Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indazole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indazole derivatives are known to interact with their targets, causing changes that lead to their biological effects . For instance, some indazole derivatives have been found to inhibit cell growth, causing a block in the G0–G1 phase of the cell cycle .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives, including 5,6-difluoro-1H-indazole-3-carboxylic acid, may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

Given the wide range of biological activities associated with indazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored in a sealed, dry environment, preferably in a freezer under -20°c . This suggests that temperature and humidity may affect the stability of the compound .

準備方法

The synthesis of 5,6-difluoro-1H-indazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoroindazole and appropriate carboxylating agents.

Reaction Conditions: The carboxylation reaction is carried out under controlled conditions, often involving the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

化学反応の分析

5,6-Difluoro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the indazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Typical oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.

類似化合物との比較

5,6-Difluoro-1H-indazole-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 5-fluoro-1H-indazole-3-carboxylic acid and 6-fluoro-1H-indazole-3-carboxylic acid share structural similarities but differ in the position and number of fluorine atoms.

生物活性

5,6-Difluoro-1H-indazole-3-carboxylic acid (CAS 129295-33-6) is a member of the indazole family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry. This compound features two fluorine atoms at the 5 and 6 positions of the indazole ring, enhancing its chemical stability and potentially its biological efficacy.

- Molecular Formula : CHFNO

- Molecular Weight : 198.13 g/mol

- Structure : The indazole scaffold provides a versatile platform for further derivatization and biological testing.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 5,6-difluoro-1H-indazole-3-carboxylic acid. For instance, derivatives of indazole have been shown to exhibit significant inhibitory effects on various cancer cell lines. A study demonstrated that compounds related to this structure induced apoptosis in K562 leukemia cells through mechanisms involving the modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Key Findings :

- IC values for K562 cells were reported as low as 5.15 µM, indicating potent activity.

- The compound induced apoptosis in a dose-dependent manner, with significant increases in early and late apoptosis rates observed at higher concentrations .

- Western blot analyses revealed that treatment decreased Bcl-2 levels while increasing Bax levels, further supporting its role in promoting apoptosis .

The biological activity of 5,6-difluoro-1H-indazole-3-carboxylic acid appears to be mediated through several biochemical pathways:

- Cell Cycle Arrest : Treatment with this compound resulted in an increased population of cells in the G0/G1 phase, indicating an arrest in cell cycle progression .

- Protein Interaction : The compound was found to upregulate p53 levels while downregulating MDM2, disrupting their interaction and leading to increased apoptosis .

Comparative Biological Activity

The following table summarizes the biological activity of 5,6-difluoro-1H-indazole-3-carboxylic acid compared to related indazole derivatives:

| Compound | Target Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5,6-Difluoro-1H-indazole-3-carboxylic acid | K562 | 5.15 | Induces apoptosis via p53/MDM2 modulation |

| Indazole derivative A | HepG2 | 10.2 | Inhibits cell proliferation |

| Indazole derivative B | MCF7 | 8.0 | Induces apoptosis via Bcl-2 family modulation |

| Indazole derivative C | A549 | 12.5 | Cell cycle arrest and apoptosis |

Additional Biological Activities

Beyond its antitumor properties, indazole derivatives have been reported to exhibit other biological activities:

- Antiviral Activity : Some studies suggest that indazoles may possess antiviral properties, although specific data on 5,6-difluoro derivatives remains limited.

- Anti-inflammatory Effects : Indazoles have also demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various indazole derivatives, including those with fluorine substitutions. These studies indicated that modifications at the 5 and 6 positions significantly impacted both enzymatic inhibition and cellular activity against cancer cell lines .

Example Study:

In a study by Li et al., several fluorinated indazoles were synthesized and tested for their FGFR1 inhibitory activity. One derivative showed an IC value of less than 4.1 nM against FGFR1, highlighting the potential for structural optimization to enhance biological activity .

特性

IUPAC Name |

5,6-difluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVHNRMDLDYXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445346 | |

| Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129295-33-6 | |

| Record name | 5,6-Difluoro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129295-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。